molecular formula C9H6ClNO B12363690 4-chloro-4aH-quinolin-2-one

4-chloro-4aH-quinolin-2-one

Cat. No.: B12363690
M. Wt: 179.60 g/mol
InChI Key: FSNUAXLQMHRUAP-UHFFFAOYSA-N
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Description

4-chloro-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family. This compound is characterized by a chlorine atom at the 4-position and a keto group at the 2-position of the quinoline ring. Quinolin-2-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of 2-aminoaryl ketones with appropriate reagents. For instance, the reaction of 2-amino-4-chlorobenzophenone with acetic anhydride under reflux conditions can yield this compound . Another method involves the use of copper-catalyzed cyclization of 2-aminoaryl ketones with carbon monoxide as the carbonyl source .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclization reactions using efficient catalysts and optimized reaction conditions. The use of microwave irradiation and solvent-free conditions has been explored to enhance the yield and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

4-chloro-4aH-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-4aH-quinolin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-4aH-quinolin-2-one is unique due to the presence of both a chlorine atom at the 4-position and a keto group at the 2-position. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

4-chloro-4aH-quinolin-2-one

InChI

InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-6H

InChI Key

FSNUAXLQMHRUAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C=C2Cl)C=C1

Origin of Product

United States

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